molecular formula C24H41NO2 B14693839 Octadecyl nicotinate CAS No. 33233-29-3

Octadecyl nicotinate

Cat. No.: B14693839
CAS No.: 33233-29-3
M. Wt: 375.6 g/mol
InChI Key: LCMBGJRROPDVAA-UHFFFAOYSA-N
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Description

. It is a derivative of nicotinic acid (vitamin B3) and is characterized by the presence of an octadecyl (C18) chain attached to the nicotinic acid moiety. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octadecyl nicotinate can be synthesized through the esterification of nicotinic acid with octadecanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Nicotinic acid+OctadecanolOctadecyl nicotinate+Water\text{Nicotinic acid} + \text{Octadecanol} \rightarrow \text{this compound} + \text{Water} Nicotinic acid+Octadecanol→Octadecyl nicotinate+Water

The reaction is usually performed in an organic solvent, such as toluene, to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity. Additionally, purification steps, such as distillation and recrystallization, are used to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Octadecyl nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecyl nicotinate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of octadecyl nicotinate involves its interaction with biological membranes due to its amphiphilic nature. The octadecyl chain allows the compound to integrate into lipid bilayers, while the nicotinic acid moiety can interact with various cellular receptors and enzymes. This dual functionality makes it useful in drug delivery and as a skin-conditioning agent .

Properties

CAS No.

33233-29-3

Molecular Formula

C24H41NO2

Molecular Weight

375.6 g/mol

IUPAC Name

octadecyl pyridine-3-carboxylate

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-24(26)23-19-18-20-25-22-23/h18-20,22H,2-17,21H2,1H3

InChI Key

LCMBGJRROPDVAA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CN=CC=C1

Origin of Product

United States

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